2-Bromo-5-(4-nitrophenyl)oxazole
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Overview
Description
2-Bromo-5-(4-nitrophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the second position and a nitrophenyl group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with an amine under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-nitrophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Reduction Reactions: The major product is 2-Bromo-5-(4-aminophenyl)oxazole.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-5-(4-nitrophenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-nitrophenyl)oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The oxazole ring itself can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4-aminophenyl)oxazole: Similar structure but with an amino group instead of a nitro group.
2-Chloro-5-(4-nitrophenyl)oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-5-(4-methylphenyl)oxazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Bromo-5-(4-nitrophenyl)oxazole is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C9H5BrN2O3 |
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Molecular Weight |
269.05 g/mol |
IUPAC Name |
2-bromo-5-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
InChI Key |
NOSMYVHRAONANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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